D-Campholic acid
Overview
Description
D-Campholic acid: is a chiral organic compound with the molecular formula C₁₀H₁₈O₂. It is a derivative of camphor and is known for its unique structural properties, which include two chiral centers. This compound is often used in various chemical and industrial applications due to its enantiomeric purity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Campholic acid can be synthesized through the oxidation of camphor using nitric acid. This process involves the careful control of reaction conditions to ensure the selective formation of the desired enantiomer. The reaction typically proceeds as follows:
- Camphor is dissolved in a suitable solvent, such as acetic acid.
- Nitric acid is added slowly to the solution while maintaining a low temperature to control the exothermic reaction.
- The reaction mixture is stirred for several hours until the oxidation is complete.
- The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: D-Campholic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of camphoric acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products:
Oxidation: Camphoric acid.
Reduction: Camphor alcohol.
Substitution: Various esters, amides, and other derivatives.
Scientific Research Applications
D-Campholic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which D-Campholic acid exerts its effects is primarily related to its chiral structure. The compound can interact with various molecular targets, including enzymes and receptors, in a stereospecific manner. This interaction can modulate biological pathways and lead to specific physiological effects. For example, this compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity.
Comparison with Similar Compounds
Camphoric acid: A closely related compound with similar structural features but different stereochemistry.
Camphor: The parent compound from which D-Campholic acid is derived.
Borneol: Another chiral compound with a similar bicyclic structure.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it valuable in applications requiring high stereochemical precision, such as asymmetric synthesis and chiral catalysis.
Properties
IUPAC Name |
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)/t7-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFOIACPOPEQLS-XVKPBYJWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.